(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
It contains an imine group, which is known to undergo reactions with primary amines to form imine derivatives, also known as schiff bases . These reactions are acid-catalyzed and reversible .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Imine formation is a key step in many biochemical reactions, including the synthesis of many important biomolecules . Therefore, it is possible that this compound could interfere with these pathways.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The formation of imine derivatives could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the rate of imine formation is generally greatest near a pH of 5, and drops at higher and lower pH’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an appropriate amine, such as 4-cyanophenylamine, under controlled conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands. It can be used in assays to investigate the activity of various biological targets.
Medicine
In medicine, the compound’s unique structure may offer therapeutic potential. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with specific biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-6,8-dichloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-6,8-dichloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
What sets (2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide apart is the presence of the cyanophenyl group, which can significantly influence its electronic properties and reactivity. This unique substituent may enhance its binding affinity to certain biological targets, making it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
N-acetyl-6,8-dichloro-2-(4-cyanophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3/c1-10(25)23-18(26)15-7-12-6-13(20)8-16(21)17(12)27-19(15)24-14-4-2-11(9-22)3-5-14/h2-8H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDFSHBVFUVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=C(C=C3)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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